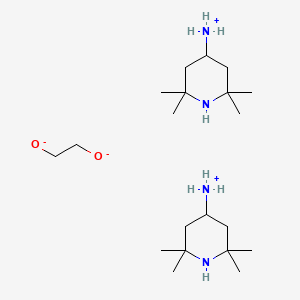
ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium is a compound that combines the properties of ethane-1,2-diolate and 2,2,6,6-tetramethylpiperidin-4-yl)azanium. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium typically involves the following steps:
Formation of 2,2,6,6-tetramethylpiperidin-4-yl)azanium: This can be achieved by reacting 2,2,6,6-tetramethylpiperidine with an appropriate acid to form the azanium ion.
Combination with Ethane-1,2-diolate: The azanium ion is then combined with ethane-1,2-diolate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced reactors and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used in oxidation reactions.
2,2,6,6-Tetramethylpiperidine: A precursor to various derivatives, including TEMPO.
Uniqueness
Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium is unique due to its combined properties of ethane-1,2-diolate and 2,2,6,6-tetramethylpiperidin-4-yl)azanium, which confer distinct reactivity and applications compared to similar compounds .
Propriétés
IUPAC Name |
ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H20N2.C2H4O2/c2*1-8(2)5-7(10)6-9(3,4)11-8;3-1-2-4/h2*7,11H,5-6,10H2,1-4H3;1-2H2/q;;-2/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHBNRJPMOOPJ-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)[NH3+])C.CC1(CC(CC(N1)(C)C)[NH3+])C.C(C[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














